molecular formula C13H17F2N B8265037 1-Benzyl-4,4-difluoro-3-methylpiperidine

1-Benzyl-4,4-difluoro-3-methylpiperidine

Cat. No.: B8265037
M. Wt: 225.28 g/mol
InChI Key: JDKBNIIAPGYGFD-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-difluoro-3-methylpiperidine is a chemical compound characterized by the presence of a benzyl group attached to a piperidine ring, which is substituted with two fluorine atoms at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,4-difluoro-3-methylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-difluoro-3-methylpiperidine and benzyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as sodium hydride or potassium carbonate, is used to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution.

    Nucleophilic Substitution: The deprotonated piperidine reacts with benzyl chloride, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4,4-difluoro-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Benzyl-4,4-difluoro-3-methylpiperidine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,4-difluoro-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The benzyl group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • 1-Benzyl-4,4-difluoro-3-ethylpiperidine
  • 1-Benzyl-4,4-difluoro-3-phenylpiperidine
  • 1-Benzyl-4,4-difluoro-3-isopropylpiperidine

Comparison: 1-Benzyl-4,4-difluoro-3-methylpiperidine is unique due to the presence of a methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to other similar compounds with different substituents at the 3-position. The fluorine atoms at the 4-position also contribute to its distinct properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

1-benzyl-4,4-difluoro-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N/c1-11-9-16(8-7-13(11,14)15)10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKBNIIAPGYGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(F)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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